molecular formula C13H9Cl2NO B8517238 2,4-Dichlorobenzyl 3-pyridyl ketone

2,4-Dichlorobenzyl 3-pyridyl ketone

Cat. No.: B8517238
M. Wt: 266.12 g/mol
InChI Key: PIODTJOXJJOIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorobenzyl 3-pyridyl ketone is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C13H9Cl2NO/c14-11-4-3-9(12(15)7-11)6-13(17)10-2-1-5-16-8-10/h1-5,7-8H,6H2

InChI Key

PIODTJOXJJOIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

125 g of 2,4-dichlorobenzyl chloride are added at room temperature to a mixture of 700 g of 50% sodium hydroxide, 23 g of tetrabutylammonium iodide and 130 g of α-(3-pyridyl)-4-morpholineacetonitrile. After 2 hours the mixture is extracted with diethyl ether. After evaporation of the ether, the crude product, α-(2,4-dichlorobenzyl)-α-(3-pyridyl)-4-morpholineacetonitrile (m.p. 130°-132°), remains behind. The crude product is taken up in 300 ml of concentrated hydrochloric acid and the solution is heated to reflux temperature for 12 hours. The reaction mixture is made basic and extracted with ethyl acetate, and the organic phase is washed, dried over anhydrous sodium sulfate and concentrated. Crystallization from ethyl acetate/n-hexane yields 2,4-dichlorobenzyl 3-pyridyl ketone of melting point 78°-79°.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
catalyst
Reaction Step One

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